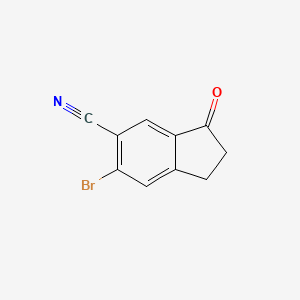
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C12H5BrN2O. It is a solid substance known for its photochemical properties and is commonly used in organic synthesis and fluorescence labeling .
準備方法
The synthesis of 6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves organic synthesis reactions. One common method is through the bromination of 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Photochemical Reactions: Due to its photochemical properties, it can participate in light-induced reactions.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s fluorescence properties make it useful in labeling and imaging studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific photochemical properties.
作用機序
The mechanism of action of 6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonitrile group play crucial roles in its reactivity. The pathways involved depend on the specific application and the nature of the interaction with other molecules .
類似化合物との比較
Similar compounds to 6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile include:
- 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene-1-ylidene derivatives
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .
生物活性
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS Number: 1156467-77-4) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
The molecular formula for this compound is C10H6BrNO, with a molecular weight of 236.065 g/mol. The compound features a bromine atom, a carbonitrile group, and a keto group, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrNO |
| Molecular Weight | 236.065 g/mol |
| CAS Number | 1156467-77-4 |
| LogP | 2.44968 |
| PSA | 40.86000 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Antitumor Activity : Studies indicate that derivatives of indene compounds exhibit antitumor properties. For instance, the compound has shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models .
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against various bacterial strains, which could be attributed to its structural features that facilitate interaction with microbial targets .
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Case Study 1: Antitumor Activity
A study conducted by researchers investigated the antitumor effects of this compound on lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value suggesting potent activity comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial screening, the compound was tested against Gram-positive and Gram-negative bacteria. The results revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, indicating its potential as a lead compound for developing new antibiotics .
Research Findings
Recent literature highlights the following findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with other known antimicrobial agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant bacterial strains .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the bromine and carbonitrile groups can significantly alter the biological activity of related indene derivatives, providing insights for future drug design .
特性
分子式 |
C10H6BrNO |
|---|---|
分子量 |
236.06 g/mol |
IUPAC名 |
6-bromo-3-oxo-1,2-dihydroindene-5-carbonitrile |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-6-1-2-10(13)8(6)3-7(9)5-12/h3-4H,1-2H2 |
InChIキー |
YRWAJAFDWCBLOV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















